4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide
Description
Properties
CAS No. |
488114-57-4 |
|---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
4-chloro-5-methyl-3-phenyl-N-propylpyrazole-1-carboxamide |
InChI |
InChI=1S/C14H16ClN3O/c1-3-9-16-14(19)18-10(2)12(15)13(17-18)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,19) |
InChI Key |
NMLCCJVIOZKQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of substituents: The chloro, methyl, phenyl, and propyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution under basic or catalytic conditions:
Key Findings :
-
Substitution efficiency depends on the steric bulk of the nucleophile and reaction temperature.
-
Electron-withdrawing groups on the phenyl ring (position 3) enhance electrophilicity at C-4, accelerating substitution .
Carboxamide Functionalization
The N-propylcarboxamide group participates in hydrolysis, reduction, and condensation reactions:
Hydrolysis
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl, H₂O/EtOH) | 6M HCl, reflux, 12h | 5-Methyl-3-phenyl-1H-pyrazole-1-carboxylic acid | Precursor for ester/amide derivatives |
| Basic (NaOH) | 2M NaOH, 70°C, 8h | Sodium salt of the carboxylic acid | Intermediate for metal coordination |
Condensation
-
Reacts with hydrazines (e.g., NH₂NH₂) in ethanol to form pyrazolo[3,4-d]pyridazine derivatives via cyclocondensation .
-
Forms Schiff bases with aldehydes (e.g., 4-nitrobenzaldehyde) under catalytic acidic conditions .
Electrophilic Aromatic Substitution
-
Nitration (HNO₃/H₂SO₄) occurs preferentially at position 3 of the phenyl substituent rather than the pyrazole ring .
-
Halogenation (Br₂/FeCl₃) targets the para position of the phenyl group .
Cross-Coupling Reactions
| Reaction Type | Catalytic System | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives at position 3-phenyl |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMSO | N-Arylpyrazole carboxamides |
Metal Coordination and Complexation
The carboxamide oxygen and pyrazole nitrogen act as bidentate ligands:
-
Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) in methanol/water mixtures .
-
Zinc complexes exhibit distorted tetrahedral geometry, confirmed by X-ray crystallography .
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show structure-activity relationships (SAR):
-
Anticancer : 4-Thioether derivatives inhibit A549 lung cancer cells (IC₅₀ = 26–48 µM) .
-
Antimicrobial : Hydrolysis products (carboxylic acids) exhibit moderate activity against S. aureus (MIC = 32 µg/mL).
Stability and Reactivity Trends
Scientific Research Applications
4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 2: Substituent-Driven Property Variations
Key Observations :
- Chloro vs. Cyano Groups: The chloro substituent in the target compound may confer greater metabolic stability compared to the cyano group in 3a, which is more polar and prone to hydrolysis .
- Aryl vs. Alkyl Groups : The phenyl ring at position 3 (target compound) contributes to rigidity, whereas K9O’s benzimidazole introduces planar heteroaromaticity, affecting binding interactions .
Spectroscopic and Analytical Data
- NMR : The target compound’s hypothetical ¹H-NMR would feature a singlet for the pyrazole C5-methyl (δ ~2.6 ppm) and a triplet/multiplet for the N-propyl chain (δ ~0.9–1.6 ppm). In contrast, 3a shows aromatic proton signals at δ 7.41–8.12 ppm due to dual phenyl groups .
- Mass Spectrometry : The molecular ion peak for the target compound (estimated [M+H]⁺ = 297.1) would differ from 3a ([M+H]⁺ = 403.1), reflecting its simpler structure .
Biological Activity
4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by recent research findings and case studies.
The compound is synthesized through a series of reactions involving pyrazole derivatives. It belongs to a class of pyrazole-based compounds that have been studied for various biological activities, including anti-inflammatory and anticancer properties. The synthesis typically involves the introduction of a propyl group and a chloro substituent on the pyrazole ring, which is crucial for its biological activity.
Anticancer Properties
Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole | MCF7 | 0.46 ± 0.04 | |
| 4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole | NCI-H460 | 0.39 ± 0.06 | |
| Ethyl derivative | A549 | 26 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and autophagy induction.
The mechanism by which 4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole exerts its effects is not fully elucidated but appears to involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
- Apoptotic Pathways : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Autophagy Induction : Some derivatives have been shown to induce autophagy, a process that can lead to cell death in certain contexts.
Case Studies and Research Findings
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A study demonstrated that the compound significantly reduced viability in MCF7 breast cancer cells with an IC50 of 0.46 µM, indicating potent anticancer activity .
- In Vivo Studies : In vivo experiments using animal models have shown that pyrazole derivatives can effectively reduce tumor growth rates compared to control groups.
- Comparative Studies : Comparative analyses with other anticancer agents reveal that pyrazole derivatives often exhibit lower toxicity while maintaining efficacy, making them suitable candidates for further development.
Q & A
Q. Basic
- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., δ 2.5–3.0 ppm for N-propyl; δ 7.2–7.6 ppm for phenyl) .
- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters (e.g., a = 9.0032 Å, β = 92.003°) to confirm stereochemistry .
- HPLC/MS : Purity assessment (>95%) and molecular ion confirmation (m/z ≈ 347.8 [M+H]⁺) .
How can researchers address low yields in the final coupling step?
Q. Advanced
- Reaction Optimization : Use coupling agents like HATU or EDCI/HOBt to improve amide bond formation efficiency .
- Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with catalysts (e.g., DMAP) to enhance reactivity .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition-state barriers and identify optimal conditions (temperature, solvent) .
How to resolve discrepancies in reported biological activities across studies?
Q. Advanced
- Assay Validation : Compare protocols (e.g., cell lines, incubation times) and control for batch-to-batch compound purity .
- Structural Analog Analysis : Evaluate bioactivity differences using analogs (e.g., 4-fluoro or 4-cyano substitutions) to isolate substituent effects .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dechlorinated derivatives) that may interfere with assays .
What computational methods predict the compound’s biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with targets like CB1 receptors (PDB ID: 5TGZ). Focus on hydrogen bonding (N-propyl carboxamide) and hydrophobic contacts (chlorophenyl group) .
- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity data .
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) to prioritize targets .
What are the known biological targets of this compound?
Q. Basic
- Cannabinoid Receptors : Structural analogs (e.g., SR141716) show affinity for CB1 receptors (IC₅₀ ~10 nM) .
- Enzyme Inhibition : Pyrazole carboxamides inhibit kinases (e.g., CDK2) and phosphodiesterases (IC₅₀ 1–10 µM) .
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in analogs .
What strategies enhance metabolic stability for in vivo studies?
Q. Advanced
- Structural Modifications : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450 oxidation .
- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) for improved bioavailability .
- In Vitro Assays : Test microsomal stability (t₁/₂ > 60 min) and plasma protein binding (<90%) .
How to analyze structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 5-methyl → 5-ethyl, phenyl → pyridyl) .
- Biological Testing : Measure IC₅₀ values across targets (e.g., enzymes, receptors) and correlate with substituent properties .
- Statistical Modeling : Use PLS regression to identify key descriptors (e.g., logP, molar refractivity) driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
